molecular formula C7H3ClINS B13683274 5-Chloro-2-iodophenyl Isothiocyanate

5-Chloro-2-iodophenyl Isothiocyanate

Cat. No.: B13683274
M. Wt: 295.53 g/mol
InChI Key: QSZQECFHHVKSIE-UHFFFAOYSA-N
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Description

5-Chloro-2-iodophenyl Isothiocyanate is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their diverse biological activities and are widely used in organic synthesis and pharmaceuticals. The compound features a phenyl ring substituted with chlorine and iodine atoms, as well as an isothiocyanate group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-iodophenyl Isothiocyanate typically involves the reaction of 5-chloro-2-iodoaniline with thiophosgene or other isothiocyanate-forming reagents. One common method includes the reaction of the amine with carbon disulfide and a base, followed by oxidation to form the isothiocyanate . Another method involves the use of phenyl chlorothionoformate in the presence of a base like sodium hydroxide .

Industrial Production Methods

Industrial production of isothiocyanates, including this compound, often employs scalable and efficient methods. These methods include the use of less toxic reagents and milder reaction conditions to ensure safety and cost-effectiveness. For instance, the use of phenyl isothiocyanate and corresponding amines under mild conditions has been reported to yield high purity products .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-iodophenyl Isothiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogens (chlorine and iodine) on the phenyl ring.

    Addition Reactions: The isothiocyanate group can react with nucleophiles, leading to the formation of thioureas and other derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and addition reactions.

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound include thioureas, substituted phenyl derivatives, and various heterocyclic compounds.

Scientific Research Applications

5-Chloro-2-iodophenyl Isothiocyanate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-iodophenyl Isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (N=C=S) can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their function. This reactivity is exploited in various biochemical assays and drug development processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-iodophenyl Isothiocyanate is unique due to the presence of both chlorine and iodine substituents on the phenyl ring. This dual substitution enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs.

Properties

Molecular Formula

C7H3ClINS

Molecular Weight

295.53 g/mol

IUPAC Name

4-chloro-1-iodo-2-isothiocyanatobenzene

InChI

InChI=1S/C7H3ClINS/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H

InChI Key

QSZQECFHHVKSIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)N=C=S)I

Origin of Product

United States

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